N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide
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Overview
Description
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a methyl group, an oxo group, and a sulfanylbenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-sulfanylbenzoic acid and (2S)-1-amino-3-methyl-1-oxobutan-2-yl chloride.
Condensation Reaction: The key step involves a condensation reaction between 2-sulfanylbenzoic acid and (2S)-1-amino-3-methyl-1-oxobutan-2-yl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions may require a base like triethylamine or pyridine to facilitate the substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propionyl]-D-alanyl-D-leucinate: This compound shares structural similarities with N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide, particularly in the presence of amino and oxo groups.
(2S,3R)-3-alkyl/alkenylglutamates: These compounds also contain amino and oxo functionalities and are used in similar synthetic and biological applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
824938-51-4 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C12H16N2O2S/c1-7(2)10(11(13)15)14-12(16)8-5-3-4-6-9(8)17/h3-7,10,17H,1-2H3,(H2,13,15)(H,14,16)/t10-/m0/s1 |
InChI Key |
MZOFHPDEFKLDEC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1S |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CC=CC=C1S |
Origin of Product |
United States |
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